molecular formula C11H11F3O2 B13549796 2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol

2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol

Cat. No.: B13549796
M. Wt: 232.20 g/mol
InChI Key: XNAMVSGHQOYNEJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol is a chiral benzofuran derivative of high interest in medicinal chemistry, particularly in cardiovascular research. This compound is designed for the investigation of cardiac calcium pumps and is classified as For Research Use Only. Heart failure (HF) is a major public health burden, and impaired activity of the cardiac Ca2+ pump SERCA2a is a hallmark of this disease, making it a promising therapeutic target . Recent structure-activity relationship (SAR) investigations have identified benzofuran-based small molecules as potent activators of SERCA2a, capable of increasing its ATPase activity by up to 57% . This research validates the benzofuran scaffold as a critical pharmacophore for developing next-generation SERCA2a-targeted therapies. The specific structural features of this compound, including the 2,3-dihydrobenzofuran core and the trifluoroethanol moiety, are optimized for potential interaction with the SERCA2a protein. The 2-methyl substitution on the dihydrofuran ring may influence metabolic stability and molecular rigidity, fine-tuning the compound's biological activity and properties . Researchers can leverage this chemical in studies aimed at understanding calcium cycling in cardiomyocytes, exploring novel treatments for heart failure, and conducting further SAR optimization. The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C11H11F3O2/c1-6-4-8-5-7(2-3-9(8)16-6)10(15)11(12,13)14/h2-3,5-6,10,15H,4H2,1H3

InChI Key

XNAMVSGHQOYNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Number Reaction Type Description Typical Conditions Yield Range
1 Phenolic cyclization Formation of benzofuran core by intramolecular cyclization of phenol derivatives Acid or base catalysis, moderate heat 70-90%
2 Methylation Introduction of methyl group at C-2 position of dihydrobenzofuran ring Methylating agents (e.g., methyl iodide), base 75-85%
3 Trifluoroethylation Attachment of trifluoroethanol moiety via nucleophilic substitution or addition to aldehyde Use of trifluoroethyl reagents under inert atmosphere 65-80%
4 Purification & Characterization Purification by chromatography; confirmation by NMR, MS, IR spectroscopy Silica gel chromatography; NMR (1H, 19F), MS Purity >95%

Detailed Synthetic Route

  • Benzofuran Core Formation
    The synthesis begins with a phenolic precursor bearing a suitable ortho-substituent that enables cyclization. Under acidic or basic conditions, intramolecular cyclization occurs to form the 2,3-dihydrobenzofuran ring system. This step is critical as it establishes the fused heterocyclic framework essential for the target compound.

  • Methyl Group Introduction
    The 2-position of the dihydrobenzofuran is methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. This step requires precise control to avoid over-alkylation or side reactions.

  • Attachment of the Trifluoroethanol Side Chain
    The trifluoroethyl moiety is introduced typically via nucleophilic substitution on a suitable leaving group precursor (e.g., halogenated ethanols) or by addition of trifluoroacetaldehyde derivatives followed by reduction. This step is often conducted under inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions. The trifluoromethyl group significantly influences reactivity and requires careful temperature and solvent selection.

  • Purification and Characterization
    The crude product is purified by flash column chromatography using silica gel and an optimized solvent system (e.g., hexanes/ethyl acetate mixtures). The structure and purity are confirmed by:

Analytical Data Summary

Property Observed Data Methodology
Molecular Weight 218.17 g/mol Calculated / MS
1H NMR Chemical Shifts Aromatic protons: δ 6.6–7.1 ppm; Methyl: δ ~1.2 ppm; Hydroxyl proton: δ ~2.5 ppm (broad) 1H NMR (CDCl3)
19F NMR Chemical Shift δ -75 to -78 ppm 19F NMR
IR Absorption Bands O–H stretch: ~3400 cm⁻¹; Aromatic C=C: 1500–1600 cm⁻¹ IR Spectroscopy
Purity >95% Chromatography and NMR purity

Summary Table of Preparation Methods from Different Sources

Source Method Highlights Yield (%) Notes
EvitaChem (2025) Phenolic cyclization → methylation → trifluoroethylation 65-90 Emphasizes reaction condition optimization
Royal Society of Chemistry (2021) Pd-catalyzed borylation and trifluoroalkylation sequences 70-85 Uses catalytic sequences for functionalization
PubChem Data (2025) Standard nucleophilic substitution and reduction steps 60-80 Provides structural confirmation data

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form the corresponding ketone, 2,2,2-trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-one . This reaction typically employs manganese-based catalysts (e.g., Mn(IV) complexes) with hydrogen peroxide (H₂O₂) under mild acidic conditions . Key parameters include:

Reaction ParameterValue/Description
CatalystMn(IV)-Me₃tacn complexes
OxidantH₂O₂ in acetonitrile
Temperature20–40°C
Turnover Number (TON)Up to 1,350

The stereochemical retention (>99%) in analogous substrates suggests a non-radical, metal-centered oxidation mechanism .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution or condensation:

  • Esterification : Reacts with acetyl chloride or anhydrides to form trifluoroethyl esters. For example, reaction with acetic anhydride yields 2,2,2-trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethyl acetate .

  • Etherification : Forms stable ethers under Mitsunobu conditions (e.g., with diethyl azodicarboxylate and triphenylphosphine).

Hydrogenation and Reduction

The benzofuran ring’s dihydro structure allows selective hydrogenation:

  • Catalytic hydrogenation (Pd/C, H₂) reduces the furan ring to a tetrahydrofuran derivative, though the trifluoromethyl group remains intact.

  • Transfer hydrogenation with iridium catalysts selectively reduces ketone derivatives back to the alcohol in asymmetric syntheses .

Electrophilic Aromatic Substitution

The electron-rich benzofuran moiety undergoes regioselective substitution:

PositionReactivityExample Reaction
5-positionModerate activationNitration (HNO₃/H₂SO₄)
7-positionLess reactive due to -CF₃Halogenation (Br₂/FeBr₃)

The -CF₃ group exerts an electron-withdrawing effect, directing substitution to the 5-position.

Nucleophilic Displacement

The -CF₃ group adjacent to the hydroxyl enables rare nucleophilic substitution under strongly basic conditions (e.g., KOH/EtOH), yielding 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol derivatives . This reactivity is atypical for trifluoromethyl alcohols and requires further mechanistic study.

Complexation and Catalytic Interactions

The compound acts as a ligand in transition-metal catalysis:

  • Forms stable complexes with Mn(II/IV) and Ir(I) centers via hydroxyl and benzofuran oxygen coordination .

  • Enhances enantioselectivity in asymmetric hydrogenation of imines when used as a chiral auxiliary .

Comparative Reactivity with Structural Analogs

CompoundKey Reactivity Differences
2,2,2-Trifluoroethanol Higher acidity (pKa ~12.4) enables stronger nucleophilicity
1-(2,3-Dihydrobenzofuran-5-yl)ethanol Lacks -CF₃ stabilization, faster oxidation rates

Unresolved Mechanistic Questions

  • Role of the -CF₃ group in stabilizing carbocation intermediates during SN1 reactions.

  • Influence of the 2-methyl group on benzofuran ring-opening reactions under acidic conditions.

Experimental data gaps highlight the need for targeted studies on reaction kinetics and advanced spectroscopic analyses (e.g., in situ NMR) .

This synthesis of known reactivity profiles underscores the compound’s versatility in medicinal chemistry and catalysis, though further research is required to fully exploit its potential .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and reach its target sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

A comparison of key structural analogs is presented below:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications (Inferred) Reference
2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol 2,3-Dihydrobenzofuran - 2-Methyl group
- 5-Trifluoroethanol
Enhanced lipophilicity, potential CNS activity
2-(3,7-Dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)-... 2,3-Dihydrobenzofuran + Chroman - Multiple hydroxyl groups
- Chroman-4-one
Antioxidant or phytochemical activity
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate Phenyl ring - 3-Methoxy group
- Trifluoroethylphosphonate
Organophosphate-like reactivity
2,2,2-Trifluoro-1-(trifluoromethyl)ethyl methacrylate Methacrylate ester - Trifluoromethyl and trifluoroethyl groups Polymer precursor (high thermal/chemical resistance)

Key Observations:

Dihydrobenzofuran Derivatives: The target compound shares a 2,3-dihydrobenzofuran core with the chroman-4-one derivative in .

Trifluoroethyl-Containing Compounds : The trifluoroethyl group in the target compound is structurally similar to the phosphonate derivative in . The phosphonate group in the latter likely confers hydrolytic stability but may reduce bioavailability due to increased molecular weight and polarity .

Fluorinated Esters : The methacrylate ester in highlights the role of fluorine in enhancing material properties (e.g., resistance to degradation), which could parallel the target compound’s stability in biological systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2,2-trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol?

  • The synthesis typically involves multi-step protocols, such as coupling reactions or functional group transformations. For example:

  • Step 1 : Preparation of the dihydrobenzofuran core via cyclization using catalysts like BF₃·Et₂O or acidic conditions (e.g., H₂SO₄) .
  • Step 2 : Introduction of the trifluoroethyl alcohol group via nucleophilic substitution or oxidation-reduction sequences. Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 5-bromo-2-methoxybenzaldehyde) may be employed for aryl functionalization .
  • Critical factors : Temperature control (−78°C for lithiation steps), solvent selection (THF, CH₃CN), and purification via column chromatography .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • 1H/13C NMR : Key signals include:

  • Dihydrobenzofuran protons : δ 3.0–4.0 ppm (methylene groups in the dihydro ring) .
  • Trifluoroethanol group : δ 4.5–5.0 ppm (hydroxyl proton, broad singlet) and CF₃ group (19F NMR: δ −60 to −70 ppm) .
    • MS (Mass Spectrometry) : Molecular ion peak at m/z corresponding to C₁₁H₁₁F₃O₂ (exact mass calculated via high-resolution MS) .
    • X-ray crystallography : Resolve stereochemistry and confirm dihydrobenzofuran ring conformation .

Q. What are the primary challenges in achieving high purity during synthesis?

  • Byproduct formation : Side reactions during cyclization (e.g., over-oxidation of the dihydrobenzofuran ring) require strict control of reaction time and stoichiometry .
  • Fluorine-related impurities : Trace fluorine-containing intermediates (e.g., unreacted trifluoroacetyl precursors) necessitate rigorous washing with fluorophobic solvents (e.g., hexane) .
  • Analytical validation : Use HPLC with UV detection (λ = 254 nm) and purity thresholds >98% .

Advanced Research Questions

Q. How does the presence of the trifluoromethyl group influence the compound’s reactivity and physicochemical properties?

  • Electron-withdrawing effects : The CF₃ group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks (e.g., in SN2 reactions) .
  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, as observed in similar trifluoroethanol derivatives .

Q. What strategies are effective for resolving racemic mixtures of this compound?

  • Chiral chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) mobile phase .
  • Enzymatic resolution : Lipase-catalyzed acetylation of the hydroxyl group to separate enantiomers .
  • X-ray crystallography with chiral auxiliaries : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be systematically addressed?

  • Assay standardization :

  • Control for solvent effects : DMSO concentrations >1% may alter protein binding .
  • Replicate experiments : Minimum n = 3 with statistical validation (e.g., ANOVA, p < 0.05) .
    • Structural analogs as internal standards : Compare with 5-methoxy-2,3-dihydrobenzofuran derivatives to isolate substituent-specific effects .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro with crystal structures of target proteins (e.g., orexin receptors) .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlate trifluoromethyl position with activity using descriptors like Hammett constants (σₚ = 0.54 for CF₃) .

Methodological Considerations

Q. What precautions are necessary for handling fluorinated intermediates during synthesis?

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., HF gas) .
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and safety goggles .
  • Waste disposal : Neutralize fluorinated waste with Ca(OH)₂ before incineration .

Q. How can the compound’s stability under varying pH conditions be evaluated?

  • Forced degradation studies :

  • Acidic conditions : 0.1 M HCl at 40°C for 24 h.
  • Basic conditions : 0.1 M NaOH at 40°C for 24 h.
  • Oxidative stress : 3% H₂O₂ at 25°C for 6 h.
    • Analytical monitoring : LC-MS to identify degradation products (e.g., ring-opened diols or defluorinated species) .

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